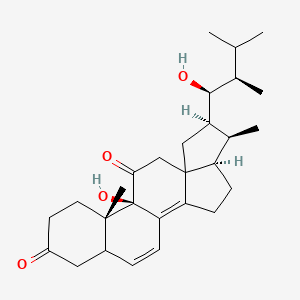

Emesterone B

Description

Emesterone B is a unique compound classified as an 18, 22-cyclosterol. It was isolated from the culture filtrate of the fungus Emericella heterothallica. The structure of this compound is identified as 3, 11-dioxo-18, 22-cycloergosta-4, 6, 8 (14)-triene-9β, 23S-diol . This compound has shown antifungal activity, although it is slightly weaker than that of Mer-NF8054X .

Properties

CAS No. |

209673-38-1 |

|---|---|

Molecular Formula |

C28H40O4 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

(5R,6S,7R,12R,13S)-12-hydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione |

InChI |

InChI=1S/C28H40O4/c1-15(2)16(3)25(31)20-13-27-14-24(30)28(32)23(22(27)9-8-21(27)17(20)4)7-6-18-12-19(29)10-11-26(18,28)5/h6-7,15-18,20-21,25,31-32H,8-14H2,1-5H3/t16-,17-,18?,20-,21-,25+,26+,27?,28-/m1/s1 |

InChI Key |

FHVPLUBHHVAIQD-DDCZUTDHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CCC3=C4C=CC5CC(=O)CC[C@@]5([C@@]4(C(=O)CC23C[C@H]1[C@H]([C@H](C)C(C)C)O)O)C |

Canonical SMILES |

CC1C2CCC3=C4C=CC5CC(=O)CCC5(C4(C(=O)CC23CC1C(C(C)C(C)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Emesterone B is typically isolated from the culture filtrate of Emericella heterothallica. The isolation process involves culturing the fungus and then extracting the compound using various chromatographic techniques . The structure of this compound was established through spectroscopic and chemical investigations

Chemical Reactions Analysis

Emesterone B undergoes several types of chemical reactions, including oxidation and reduction. The compound’s structure, featuring multiple double bonds and hydroxyl groups, makes it reactive under various conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Emesterone B has been studied for its antifungal properties, particularly against Aspergillus fumigatus . Its unique structure and biological activity make it a subject of interest in the fields of chemistry and biology. In medicine, this compound’s potential antifungal activity could be explored further for therapeutic applications. Additionally, its structure could inspire the synthesis of new compounds with similar or enhanced biological activities .

Mechanism of Action

The mechanism of action of Emesterone B involves its interaction with fungal cell membranes. The compound’s structure allows it to integrate into the membrane, disrupting its integrity and leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound affects the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane stability .

Comparison with Similar Compounds

Emesterone B is similar to other 18, 22-cyclosterols, such as Emesterone A and Mer-NF8054X . These compounds share a similar core structure but differ in their specific functional groups and biological activities. This compound’s unique structural features, such as the presence of multiple double bonds and hydroxyl groups, distinguish it from its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.